5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
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Overview
Description
5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole is a heterocyclic compound that features a piperidine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a nitrile oxide intermediate. The nitrile oxide can be generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide (NCS). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted derivatives at the piperidine nitrogen.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperidine ring may interact with neurotransmitter receptors, while the oxadiazole ring could engage in hydrogen bonding or π-π interactions with proteins or nucleic acids. These interactions could modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 1-(4-Fluorobenzyl)piperidin-4-yl and 1-(3,4-Dichlorobenzyl)piperidin-4-yl have similar structural features.
Oxadiazole Derivatives: Compounds like 3-Phenyl-1,2,4-Oxadiazole share the oxadiazole ring structure.
Uniqueness
5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole is unique due to the combination of the piperidine and oxadiazole rings, which may confer distinct biological activities not observed in simpler analogs. This dual-ring structure allows for a broader range of interactions with biological targets, potentially leading to more potent and selective effects.
Properties
IUPAC Name |
5-piperidin-4-yl-3-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-3-9-12-10(14-13-9)8-4-6-11-7-5-8/h8,11H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZNJVSOGIPLGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639913 |
Source
|
Record name | 4-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80639913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-03-0 |
Source
|
Record name | 4-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80639913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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